molecular formula C16H14BrFO3 B1445623 2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone CAS No. 1407180-79-3

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No. B1445623
M. Wt: 353.18 g/mol
InChI Key: QAWIMISQZZHHGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor, has been reported . The method features a Friedel-Crafts reaction between 3-bromo-4-fluorophenylacetic acid and 2-methoxytoluene followed by DMSO mediated α-oxidation of the resulting 1,2-diarylethanone to give an α-diketone . Subsequent aminohydantoin formation and Suzuki coupling led to the target molecule in greater than 70% overall yield .

Scientific Research Applications

Antimicrobial Applications

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been synthesized and investigated for their antimicrobial properties. A study by Nagamani et al. (2018) synthesized a range of novel compounds from this chemical and evaluated their antimicrobial activity, indicating potential in fighting bacterial and fungal infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Similarly, Kumar et al. (2019) synthesized and characterized a series of derivatives and assessed their antimicrobial activity against various microorganisms, further supporting the potential use of these compounds in antimicrobial applications (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Chemical Synthesis and Modification

The compound and its related structures have been used in chemical synthesis and modification processes. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound, demonstrating its utility in chemical synthesis (Ying, 2011). In the field of organic synthesis, Zhou et al. (2009) developed an efficient method for synthesizing a potent BACE1 inhibitor, showcasing the compound's relevance in the synthesis of biologically active molecules (Zhou, Malamas, & Robichaud, 2009).

Novel Compound Synthesis

The chemical has been a cornerstone in the synthesis of new compounds with potential therapeutic applications. For instance, Khan et al. (2003) isolated a new compound from the stem bark of Lamprothamnus zanguebaricus using a derivative of this chemical, opening avenues for the discovery of new natural products (Khan, Rutaihwa, & Mhehe, 2003).

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-9-7-10(4-6-14(9)21-2)15(19)16(20)11-3-5-13(18)12(17)8-11/h3-8,16,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIMISQZZHHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C2=CC(=C(C=C2)F)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
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2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
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2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone
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2-(3-Bromo-4-fluorophenyl)-2-hydroxy-1-(4-methoxy-3-methylphenyl)ethanone

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